
CID 21712
Übersicht
Beschreibung
CID 21712 is a compound with the molecular formula C10H12N5Na2O8P . It has a molecular weight of 407.18 g/mol . The IUPAC name for this compound is disodium; [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate .
Molecular Structure Analysis
The structure of CID 21712 includes several functional groups. It has a purine ring, which is a type of heterocyclic aromatic compound. The purine ring is attached to a ribose sugar, forming a nucleoside structure. This nucleoside is further attached to a phosphate group, making it a nucleotide .
Physical And Chemical Properties Analysis
CID 21712 has several notable physical and chemical properties. It has a molecular weight of 407.18 g/mol and an exact mass of 407.02188792 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . The compound also has a topological polar surface area of 207 A^2 and a complexity of 586 .
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization (CID) in Biological Systems
CID is a valuable tool in studying various biological processes, especially in signal transductions and protein trafficking. Recent advancements have allowed for reversible and orthogonal CID systems, enhancing control over protein function with precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
CID in Engineered Protein Systems
CID is utilized in controlling the dimerization of engineered FKBP12-containing fusion proteins. This has broad applications in biological research and potential medical applications, offering insights into intracellular signaling events and protein-protein interactions (Keenan et al., 1998).
CID in Gene Regulation and Editing
The use of CID, particularly PROTAC-CID platforms, in gene regulation and editing demonstrates its utility in biomedical research. This includes applications in inducible gene regulation, gene editing, and in vivo gene activation (Ma et al., 2023).
CID in Photocaged-Photocleavable Systems
CID, combined with photoactivatable proteins, provides a tool for studying cellular events like peroxisome transport and mitotic checkpoint signaling, highlighting its role in reversible and precise control of protein-protein interactions (Aonbangkhen et al., 2018).
CID in Agricultural Research
CID, specifically carbon isotope discrimination, serves as a selection criterion in improving water use efficiency and productivity in barley, underlining its potential in agricultural breeding programs (Anyia et al., 2007).
Eigenschaften
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRXXAAPNGWGE-LGVAUZIVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)NC(=NC2=O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21712 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



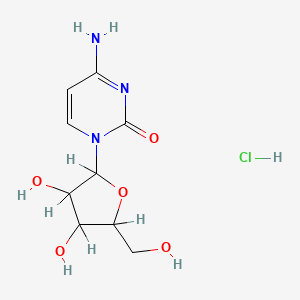
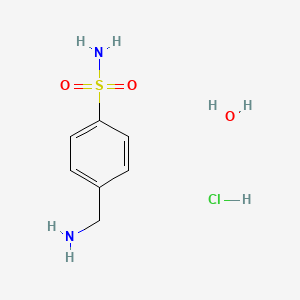
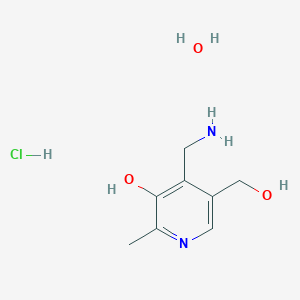
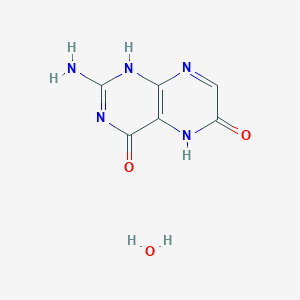

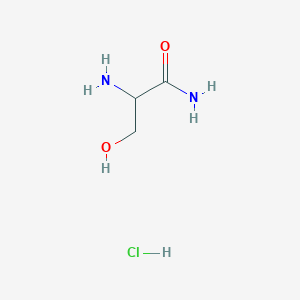
![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)
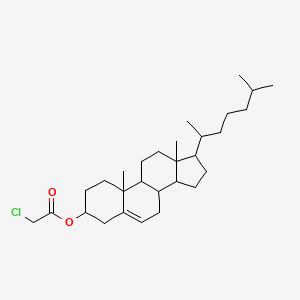
![2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B7812388.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate](/img/structure/B7812399.png)


